Home > Products > Screening Compounds P70999 > O-Benzyl Apixaban PG Ester-I
O-Benzyl Apixaban PG Ester-I -

O-Benzyl Apixaban PG Ester-I

Catalog Number: EVT-13979817
CAS Number:
Molecular Formula: C35H36N4O6
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Benzyl Apixaban PG Ester-I is a synthetic organic compound derived from apixaban, a well-known anticoagulant primarily used to prevent thromboembolic events. The modification with a benzyl group aims to enhance the pharmacokinetic properties and bioavailability of apixaban. The compound retains the core structure of apixaban while potentially altering its solubility and interaction with biological targets, thus influencing its therapeutic efficacy.

Source

O-Benzyl Apixaban PG Ester-I is synthesized from apixaban, which was developed by Bristol-Myers Squibb and Pfizer. Apixaban is marketed under the brand name Eliquis and has been approved for use in various cardiovascular conditions, including the prevention of stroke and deep vein thrombosis. The synthesis of O-Benzyl Apixaban PG Ester-I can also involve intermediates derived from natural sources, such as Biebersteinia multifida, known for its acetylcholinesterase inhibitory activity .

Classification
  • Compound Class: Synthetic organic compound
  • Molecular Formula: C₃₅H₃₆N₄O₆
  • Molecular Weight: 608.683 g/mol .
Synthesis Analysis

Methods

The synthesis of O-Benzyl Apixaban PG Ester-I generally involves esterification reactions, where apixaban is reacted with benzyl alcohol in the presence of an acid catalyst. The following methods are commonly employed:

  1. Direct Esterification: This method involves heating apixaban with benzyl alcohol at elevated temperatures (80-90 °C) to facilitate the formation of the ester bond.
  2. Ester Exchange Reaction: This involves using an existing ester of apixaban and exchanging it with benzyl alcohol under controlled conditions to yield O-Benzyl Apixaban PG Ester-I.

Technical Details

  • Reaction Conditions: Optimal temperature and reaction time can significantly influence yield and purity.
  • Yield Optimization: Studies suggest that adjusting parameters such as temperature and reaction time can yield high conversion rates, typically achieved within a few hours .
Molecular Structure Analysis

Data

  • Molecular Weight: 608.683 g/mol
  • Accurate Mass: 608.263 g/mol
  • Hydrogen Bond Donors: 1
  • Rotatable Bonds: 5
  • Topological Polar Surface Area: 110.24 Ų .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of O-Benzyl Apixaban PG Ester-I include:

  1. Esterification Reaction:
    Apixaban+Benzyl AlcoholAcid CatalystO Benzyl Apixaban PG Ester I\text{Apixaban}+\text{Benzyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{O Benzyl Apixaban PG Ester I}
  2. Ester Exchange Reaction:
    This reaction involves exchanging an existing ester group in an intermediate with benzyl alcohol under acidic conditions.

Technical Details

These reactions require careful control of temperature and pH to ensure high purity and yield. The reaction times can vary depending on the specific method employed, typically ranging from several hours to a full day .

Mechanism of Action

O-Benzyl Apixaban PG Ester-I functions as a selective inhibitor of factor Xa, similar to its precursor apixaban. The mechanism involves binding to factor Xa, preventing its activity in converting prothrombin to thrombin, thereby inhibiting the coagulation cascade.

Process

  1. Binding: The compound binds to the active site of factor Xa.
  2. Inhibition: This binding prevents the conversion of prothrombin into thrombin, reducing fibrin clot formation.
  3. Therapeutic Effect: By inhibiting thrombin formation, O-Benzyl Apixaban PG Ester-I may help reduce the risk of thromboembolic events .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Enhanced solubility compared to unmodified apixaban due to the addition of the benzyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to the presence of ester functional groups.

Relevant Data or Analyses

The physical properties such as melting point and boiling point are not extensively documented but can be inferred from related compounds in the same class .

Applications

O-Benzyl Apixaban PG Ester-I has potential applications in various scientific fields:

  • Pharmaceutical Development: As an intermediate in synthesizing more bioavailable forms of apixaban.
  • Research Studies: To explore its interactions with biological systems and evaluate its pharmacological properties.
  • Anticoagulant Studies: Investigating its efficacy as an anticoagulant compared to other derivatives like rivaroxaban or edoxaban.

This compound's unique structural modifications may lead to improved therapeutic profiles for treating thromboembolic disorders .

Synthetic Methodologies and Reaction Optimization

Catalytic Systems for Benzylation and Esterification

The installation of the benzyl-protected propylene glycol (PG) moiety onto the Apixaban core represents a catalytically challenging transformation requiring stringent control to prevent epimerization or decomposition of the complex heterocyclic system. Key catalytic approaches include:

  • Alkali Metal Carbonates/Hydroxides: Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) serve as workhorse catalysts for the esterification between the carboxylic acid precursor (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid) and O-benzyl-protected propylene glycol derivatives (e.g., 1-(benzyloxy)propan-2-ol or its halogenated equivalents). These catalysts operate effectively in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60-80°C, achieving yields typically between 75-85% [2] [3].

  • Metal Hydride Bases: Sodium hydride (NaH) demonstrates superior efficiency for sterically hindered couplings. Pre-formation of the carboxylate anion using NaH in tetrahydrofuran (THF), followed by addition of the O-benzyl-PG halide (typically chloride or bromide), drives the reaction toward completion at lower temperatures (0-25°C). This method minimizes racemization risks associated with the sensitive pyrazolopyridinone core but necessitates stringent moisture exclusion [3] [7].

  • Phase-Transfer Catalysis (PTC): For large-scale manufacturing, benzyltriethylammonium chloride (TEBAC) enables efficient esterification under biphasic conditions (toluene-water with NaOH). This method offers advantages in operational simplicity and easier product isolation, though careful optimization is required to suppress hydrolysis of the activated ester intermediate [3].

Table 1: Catalytic Systems for O-Benzyl PG Ester-I Formation

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Advantages
K₂CO₃DMF808-1275-80Cost-effective, robust
NaHTHF0-254-680-85Low racemization risk
NaOH/TEBACToluene/H₂O406-870-75Scalable, easy isolation
KOHAcetonitrile6510-1478-82Good solubility profile

Reaction Kinetics Insight: Monitoring via in-situ IR spectroscopy reveals pseudo-first-order kinetics for the esterification under K₂CO₃ catalysis in DMF, with activation energies (Ea) ranging from 65-75 kJ/mol, indicative of a rate-limiting nucleophilic displacement step [3].

Solvent Selection and Reaction Kinetics in PG Ester Formation

Solvent polarity, hydrogen-bonding capacity, and coordinating ability profoundly influence both the reaction rate and the critical polymorphic form of O-Benzyl Apixaban PG Ester-I. Systematic evaluation reveals:

  • Polar Aprotic Solvents: DMF emerges as the solvent of choice for alkali carbonate/hydroxide-catalyzed reactions due to its excellent solubility for both ionic catalysts and organic intermediates. However, DMF presents challenges in complete removal during downstream processing and can promote minor impurities via formamide decomposition. Dimethylacetamide (DMAc) offers similar solvation with slightly reduced impurity formation but higher boiling points complicate distillation [2] [7].
  • Ether Solvents: THF provides optimal solvation for NaH-mediated reactions, facilitating the formation of the reactive carboxylate anion. Its low boiling point aids in post-reaction concentration but necessitates temperature control to prevent peroxide formation and requires careful drying to avoid catalyst deactivation [3] [7].
  • Glycol-Derived Solvents: Notably, the choice of solvent during the final amidation step (using O-Benzyl Apixaban PG Ester-I) significantly impacts the polymorph outcome of Apixaban. Propylene glycol itself can be employed as a solvent or co-solvent in the esterification, directly yielding the ester intermediate suitable for producing Apixaban Form I (hemisolvate), whereas ethylene glycol favors the market-approved Form N-1 [4].

Table 2: Solvent Properties and Impact on Esterification

SolventDielectric Constant (ε)Dipole Moment (D)Key Impact on ReactionCommon Impurities Observed
DMF36.73.86High yield, fast kineticsDimethylamine adducts, formate esters
THF7.581.75Low racemization, good anion solvationPeroxides, THF ring-opened derivatives
Acetonitrile37.53.92Good compromise, easier removalAcetamide, acetic acid traces
Propylene Glycol32.0~2.6Polymorph control of final APIGlycol esters, diacylated products

Kinetic Modeling: Studies employing HPLC monitoring established that the esterification follows second-order kinetics (first-order in carboxylic acid and first-order in alkyl halide/alcohol) under optimized conditions. Solvents like DMF accelerate the reaction by stabilizing the transition state through polar interactions, while THF favors the reactive anionic species. Water content must be rigorously controlled (<0.1% in aprotic solvents) to prevent competitive hydrolysis, which becomes significant above 50°C in DMF [3] [7].

Role of Protecting Groups in Multi-Step Synthesis

The strategic application of protecting groups is indispensable for navigating the complexity of Apixaban synthesis, where the O-Benzyl PG Ester-I serves as a key masked intermediate.

  • Benzyl Group Functionality: The O-benzyl moiety specifically protects the primary hydroxyl group of the propylene glycol chain. Its primary role is steric shielding during the subsequent high-energy amidation step required to convert the ester to the primary carboxamide of Apixaban. Benzyl is preferred due to its robust stability under the basic and moderately acidic conditions encountered in earlier steps, and its clean removability via catalytic hydrogenation (Pd/C, H₂) in the final deprotection stage without affecting the sensitive pyrazolopyridinone core, the piperidinone, or the newly formed carboxamide [4].
  • Orthogonal Protection Strategy: The synthesis of the carboxylic acid precursor itself often employs protecting groups on other sensitive functionalities (e.g., tert-butyl esters or silyl ethers) that must be orthogonal to the benzyl group. For instance, a tert-butyl ester protecting a carboxylic acid elsewhere in the molecule can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA) while leaving the O-benzyl group intact. Similarly, silyl ethers (e.g., TBS) protecting alcohols are removable by fluoride sources without affecting the benzyl ether. This orthogonality enables sequential deprotection and functionalization in the convergent synthesis of the Apixaban core [3] [10].
  • Impact on Reactivity: Crucially, the propylene glycol ester protected as its O-benzyl ether exhibits significantly enhanced reactivity towards nucleophilic amination compared to simpler alkyl esters (e.g., ethyl ester). The electron-donating nature and flexibility of the glycol chain lower the transition state energy for ammonolysis, allowing the final conversion to Apixaban to proceed under milder conditions (e.g., ammonia in methanol or aqueous ammonia at 40-60°C) compared to the harsher conditions (high temperature/pressure) often required for ethyl esters. This minimizes degradation pathways and epimerization risks associated with the densely functionalized molecule [4].

Byproduct Analysis and Mitigation Strategies

The synthesis of O-Benzyl Apixaban PG Ester-I involves intricate reactions prone to generating impurities. Rigorous HPLC monitoring (typically reverse-phase C18 columns with UV detection at 220-280 nm) and LC-MS characterization are essential for identifying and quantifying these species [2] [7]. Major byproducts include:

  • Diacylated Impurity: Resulting from over-esterification where the propylene glycol moiety reacts with two molecules of the Apixaban carboxylic acid precursor. This impurity forms predominantly under conditions of high reactant concentration, excess carboxylic acid, or prolonged reaction times. Mitigation involves precise stoichiometric control (typically 1.05-1.2 equivalents of PG derivative per equivalent of acid), controlled addition rates, and reaction quenching upon completion (monitored by HPLC). Purification typically requires silica gel chromatography or crystallization from mixtures like ethyl acetate/heptane [2] [7].
  • Hydrolysis Products: The carboxylic acid precursor and/or the product ester can undergo partial hydrolysis, especially if water content is inadequately controlled in polar aprotic solvents like DMF. This is exacerbated at elevated temperatures and by residual acidity. Prevention requires rigorous solvent drying (molecular sieves), inert atmosphere maintenance (N₂/Ar), and minimization of reaction times at higher temperatures. Crystallization often effectively separates the desired ester from the more polar acid impurity [2] [7].
  • Ring-Opened Degradants: The piperidinone ring (2-oxopiperidin-1-yl) within the Apixaban core is susceptible to hydrolytic ring-opening under strongly acidic or basic conditions, generating a linear amino acid derivative. Maintaining near-neutral pH during workup and purification is critical. Avoiding prolonged exposure to strong acids (e.g., during deprotection of other groups) or strong bases (e.g., during esterification catalysis) is essential. Buffered extraction and gentle isolation conditions are employed [3].
  • Residual Solvent Complexes: Certain solvents, particularly DMF and N-methylpyrrolidone (NMP), can form crystalline solvates with O-Benzyl Apixaban PG Ester-I. While sometimes leveraged for purification (e.g., forming a defined crystalline DMF solvate), uncontrolled solvate formation complicates isolation and can lead to inconsistent purity. Mitigation involves switching to less coordinating solvents (e.g., acetonitrile) for final crystallization or implementing azeotropic distillation with toluene to rigorously remove high-boiling solvents [2] [7].

Table 3: Major Byproducts and Purification Strategies in O-Benzyl PG Ester-I Synthesis

Byproduct/ImpurityOriginDetection Method (RRT*)Key Mitigation StrategiesPurification Approach
Diacylated PG EsterOver-esterificationHPLC (1.25-1.35)Stoichiometry control, reaction monitoringSilica gel chromatography, crystallization (EtOAc/Heptane)
Carboxylic Acid PrecursorIncomplete reaction/HydrolysisHPLC (0.70-0.85)Dry solvents, controlled reaction time/tempExtraction (acidic wash), crystallization
Ring-Opened PiperidinoneHydrolytic degradationHPLC/MS (0.55-0.65)Neutral workup, avoid strong acid/baseIon-exchange chromatography, prep-HPLC
Residual DMF/DMAc SolvatesSolvent entrapmentNMR, KF, GCSolvent switch, azeotropic dryingCrystallization from non-coordinating solvent (e.g., MeCN/H₂O)
O-Debenzylated ProductPartial deprotectionHPLC (0.90-0.95)Avoid acidic impurities/catalystsChromatography, crystallization

*Relative Retention Time vs. Main Peak

Purification Pivots: Final purification often relies on crystallization rather than chromatography for scalability. Optimized protocols involve dissolving the crude product in a minimal volume of warm ethyl acetate or acetone, followed by controlled addition of an anti-solvent like heptane or water to induce crystallization. Recrystallization may be repeated to achieve pharma-grade purity (>99.5% by HPLC), essential for ensuring the quality of the final Apixaban API [2] [7].

Comparative Evaluation of Solid-Phase vs. Solution-Phase Synthesis

While solution-phase synthesis dominates the current production of O-Benzyl Apixaban PG Ester-I, solid-phase strategies offer intriguing potential for specialized applications like combinatorial library synthesis or tagged intermediate production.

  • Solution-Phase Synthesis: This is the established industrial method. Key steps (esterification, protecting group manipulations, purifications) occur with intermediates dissolved in organic solvents.
  • Advantages: Well-understood reaction engineering, high volumetric productivity, established crystallization protocols for effective purification and polymorph control at scale, and straightforward equipment utilization (standard reactors, filters, dryers).
  • Disadvantages: Requires significant volumes of often hazardous solvents (DMF, THF, DCM), generates substantial liquid waste streams, necessitates multiple isolation and handling steps increasing operator exposure and potential for loss/degradation, and purification can be challenging for structurally similar impurities, sometimes requiring resource-intensive chromatography [2] [4] [7].
  • Solid-Phase Synthesis: This approach involves anchoring the Apixaban carboxylic acid precursor or a suitable protected derivative onto a functionalized polymeric resin (e.g., Wang resin - hydroxymethylpolystyrene, or Merrifield resin - chloromethylpolystyrene) via a cleavable linker. The O-benzyl PG moiety is then introduced via esterification while the molecule is tethered. Finally, the fully protected O-Benzyl Apixaban PG Ester-I is cleaved from the resin.
  • Advantages: Enables simplified purification - excess reagents and soluble byproducts are removed by simple filtration and washing, ideal for parallel synthesis of analogs, minimizes solvent consumption per reaction vessel, and reduces operator handling of intermediates.
  • Disadvantages: Significant development complexity for linker chemistry and cleavage conditions to avoid damaging the complex Apixaban core, lower overall yields due to incomplete reactions on solid support and cleavage inefficiencies, high resin costs, challenges in reaction monitoring (typically requiring cleavage of small aliquots), difficulties in achieving the high purity specifications required for pharmaceutical intermediates without subsequent solution-phase purification, and scale-up limitations compared to conventional stirred tank reactors. While research explores resins compatible with the esterification conditions (e.g., PEG-based resins offering better solvation), robust large-scale processes remain elusive [4] [9].

Table 4: Solid-Phase vs. Solution-Phase Synthesis Trade-offs for O-Benzyl PG Ester-I

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
ScalabilityHighly scalable (multi-kilogram)Limited scalability, primarily research scale
Solvent ConsumptionHigh (large volumes per kg product)Lower per vessel, but resin washing uses volume
Purification EfficiencyRequires crystallization/chromatography; effective for final puritySimplified by filtration; final purity often lower, may require solution-phase cleanup
Synthetic FlexibilityModerate; changes require re-optimizationHigh; facilitates parallel synthesis of analogs
Reaction MonitoringStraightforward (HPLC, TLC, NMR)Challenging; often requires cleavage of test samples
Capital/Consumable CostModerate (standard reactors, solvents)High (specialty resins, linkers)
Overall YieldTypically 70-85% after crystallizationTypically 50-70% (due to loading/cleavage inefficiencies)
Purity Achievable>99.5% achievable with crystallizationOften <98% after cleavage; requires further purification

Hybrid Approaches: Some research explores anchoring simpler fragments to the resin early in the Apixaban sequence, performing several synthetic steps on solid support, and then cleaving an advanced intermediate (e.g., the carboxylic acid precursor) for solution-phase conversion to the O-Benzyl PG Ester-I. This leverages solid-phase advantages for convergent assembly while utilizing solution-phase robustness for the critical final esterification and purification [9].

Properties

Product Name

O-Benzyl Apixaban PG Ester-I

IUPAC Name

2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

Molecular Formula

C35H36N4O6

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3

InChI Key

YBCLGWMXSQEDJS-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.